molecular formula C15H18N4O2 B6638876 1-acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide

1-acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide

Cat. No.: B6638876
M. Wt: 286.33 g/mol
InChI Key: FEULPSQUAWCYSB-UHFFFAOYSA-N
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Description

1-acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide is a heterocyclic compound that features both indazole and piperidine moieties Indazole is a bicyclic structure containing a benzene ring fused to a pyrazole ring, while piperidine is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    1H-indazole-3-carboxamide: Shares the indazole moiety but lacks the piperidine ring.

    Piperidine-3-carboxamide: Contains the piperidine ring but lacks the indazole moiety.

    1-acetyl-1H-indazole: Contains the indazole moiety with an acetyl group but lacks the piperidine ring.

Uniqueness

1-acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide is unique due to the combination of both indazole and piperidine moieties, which can confer distinct biological activities and chemical properties.

Properties

IUPAC Name

1-acetyl-N-(1H-indazol-6-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-10(20)19-6-2-3-12(9-19)15(21)17-13-5-4-11-8-16-18-14(11)7-13/h4-5,7-8,12H,2-3,6,9H2,1H3,(H,16,18)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEULPSQUAWCYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C(=O)NC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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